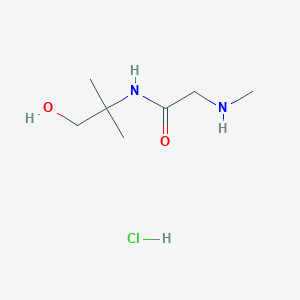

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride

Vue d'ensemble

Description

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride, also known as N-HDAH, is an organic compound used in a variety of scientific research applications. It is a colorless, water-soluble, crystalline solid with a melting point of 129-130°C. N-HDAH has been used in a variety of laboratory experiments as a reagent, catalyst, and solvent. It is a versatile compound that has been used in the synthesis of many compounds, in the study of enzyme kinetics, and in the study of the mechanism of action of various drugs.

Applications De Recherche Scientifique

X-ray Powder Diffraction in Potential Pesticides

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride is structurally related to compounds that have been characterized using X-ray powder diffraction. These compounds, including derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, are potential pesticides. The study provided new diffraction data, including peaks, intensities, and unit-cell parameters, contributing to the understanding of their crystal structures and potential applications in the agricultural sector (Olszewska, Tarasiuk, & Pikus, 2009).

Organic Synthesis and Structural Studies

The compound is also analogous to other organic structures involved in chemical synthesis and structural studies. For instance, in the field of organic chemistry, it is linked to the synthesis of N,N-dimethyl-2-(2-methylbenzofuran-3-yl)acetamides and related compounds, highlighting its relevance in the synthesis of complex organic molecules (Mukhanova, Kukushkin, Ivanov, Alekseeva, & Granik, 2007).

Cytochrome P450 System and Biodegradation

In environmental microbiology, a compound closely related to N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride was part of a study involving the Cytochrome P450 system, specifically EthBAD, which is instrumental in the N-deethoxymethylation of acetochlor, a widely used herbicide. The findings from this study are crucial for understanding the biodegradation pathways of certain herbicides, which could have implications for environmental pollution and herbicide resistance management (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

Structural Analysis and Inclusion Compounds

The compound shares structural features with amide-containing isoquinoline derivatives studied for their ability to form gels and crystalline salts with various acids. These studies provide valuable insights into the structural aspects of these compounds and their potential applications, ranging from material sciences to pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).

Fluorescence Emission in Host–Guest Complexes

Related compounds have shown interesting fluorescence emission properties when forming host–guest complexes. This is particularly important for applications in fields like sensor technology and molecular recognition, where fluorescence can be a key indicator of complex formation or environmental conditions (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Characterization of Derivatives

Synthesis and structural characterization form a significant area of study for derivatives of N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride. These studies delve into the synthesis process, yield optimization, and structural analysis using techniques like IR and MS spectroscopy. This research underpins the compound's applications in synthetic chemistry and material sciences (Zhong-cheng & Wan-yin, 2002).

Chemosensors for Metal Ion Detection

Compounds structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride have been used to develop chemosensors for metal ion detection. These chemosensors are pivotal in environmental monitoring and health sciences, especially for detecting trace amounts of metal ions in various samples, including biological tissues and aqueous solutions (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).

Propriétés

IUPAC Name |

N-(1-hydroxy-2-methylpropan-2-yl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-7(2,5-10)9-6(11)4-8-3;/h8,10H,4-5H2,1-3H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBWWICXDOQRTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Hydroxy-1,1-dimethylethyl)-2-(methylamino)-acetamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4H,5H,7H-thieno[2,3-c]pyran-7-yl}acetic acid](/img/structure/B1443226.png)

![2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1443228.png)

![5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1443233.png)

![1,3-Dioxo-octahydroimidazolidino[1,5-a]piperazine-5-carboxamide](/img/structure/B1443234.png)

![Bicyclo[3.1.0]hexan-2-amine](/img/structure/B1443236.png)

![[4-(3-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1443238.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)

![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)